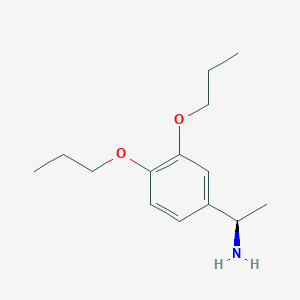
(1R)-1-(3,4-dipropoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,4-dipropoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1R)-1-(3,4-dipropoxyphenyl)ethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse research sources.
- Molecular Formula : C14H23NO2
- Molecular Weight : 237.34 g/mol
- CAS Number : 24358-62-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on neurotransmitter systems and potential therapeutic applications.
Research indicates that compounds similar to this compound may interact with monoamine transporters, particularly those involved in serotonin and norepinephrine reuptake. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cellular targets. For instance, studies involving human cell lines have shown that the compound can modulate cellular signaling pathways related to neurotransmission.
Table 1: Summary of In Vitro Biological Activities
| Study Reference | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| MCF-7 | 10 | Inhibition of cell proliferation | |
| SH-SY5Y | 5 | Increased neurite outgrowth | |
| HEK293 | 20 | Modulation of serotonin receptor activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective properties in models of oxidative stress, suggesting a role in preventing neurodegeneration.
- Antidepressant-like Activity : Animal models have shown that administration of this compound resulted in decreased depressive-like behaviors, indicating its potential as an antidepressant agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and a favorable safety profile. Toxicological assessments indicate that the compound is harmful if ingested but does not show significant skin irritation at low concentrations.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability Score | 0.55 |
| Log P (octanol-water) | 2.24 |
| Solubility (mg/ml) | 0.462 |
Propriétés
Formule moléculaire |
C14H23NO2 |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
(1R)-1-(3,4-dipropoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m1/s1 |
Clé InChI |
LBRQOEWXHJCCRA-LLVKDONJSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)[C@@H](C)N)OCCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















